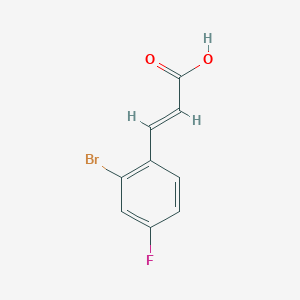

2-Bromo-4-fluorocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-fluorocinnamic acid is a polyhalogenated cinnamic acid derivative with the molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol . This compound is known for its applications in the production of agrochemicals and pharmaceuticals . It appears as a white to pale yellow powder and has a melting point of 237-238°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorocinnamic acid can be synthesized through various methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .

Applications De Recherche Scientifique

Introduction to 2-Bromo-4-Fluorocinnamic Acid

This compound, with the chemical formula C9H6BrFO2 and CAS number 289038-17-1, is a compound of significant interest in various scientific fields, particularly organic chemistry and materials science. Its unique structural features make it a versatile building block for synthesizing complex molecules and developing new materials.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals. The compound's bromine and fluorine substituents facilitate electrophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic molecules .

Material Science

In material science, this compound is utilized in the development of functional materials, including polymers and liquid crystals. Its ability to modulate physical properties such as solubility and thermal stability makes it suitable for applications in advanced coatings and electronic devices .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in the development of anti-inflammatory and anti-cancer agents. Research indicates that modifications to the cinnamic acid structure can enhance biological activity, making it a target for drug design .

Agricultural Chemicals

This compound is also relevant in the field of agricultural chemistry. It can be used to synthesize herbicides and fungicides, contributing to crop protection strategies. The compound's effectiveness against specific pests and diseases highlights its utility in sustainable agriculture practices .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The compound was reacted with various amines to yield a series of derivatives that exhibited significant cytotoxic activity against cancer cell lines. This research underscores the compound's potential in drug discovery.

Case Study 2: Development of Functional Polymers

Research focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance in high-temperature applications, indicating the compound's role in advancing material science.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for calcium-sensing receptors (CaSR), which are involved in various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-fluorocinnamic acid: Another polyhalogenated cinnamic acid derivative with similar properties.

3-Bromo-4-fluorocinnamic acid: A related compound with a different substitution pattern on the aromatic ring.

2-Fluorocinnamic acid: A simpler derivative with only a fluorine substituent.

Uniqueness

2-Bromo-4-fluorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in the synthesis of complex molecules .

Activité Biologique

2-Bromo-4-fluorocinnamic acid (2-BFCA) is a compound of increasing interest due to its potential biological activities, particularly in the context of environmental biodegradation and pharmaceutical applications. This article explores its biological activity, focusing on its degradation pathways, microbial interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol. Its structure features a bromine atom and a fluorine atom attached to a cinnamic acid backbone, which contributes to its chemical reactivity and biological interactions.

Biodegradation Studies

Microbial Degradation Pathways

Research indicates that 2-BFCA can be degraded by specific bacterial strains, notably Arthrobacter and Ralstonia. These bacteria utilize 2-BFCA as a carbon source, converting it into less harmful substances through various metabolic pathways.

-

Degradation Mechanism : The degradation process typically involves:

- Initial conversion to 4-fluorobenzoic acid (4-FBA).

- Further breakdown into simpler compounds such as 4-fluorocatechol.

- Complete mineralization leads to the release of fluoride ions.

- Kinetic Studies : Kinetic modeling has shown that the degradation follows Monod kinetics, with specific growth rates observed under varying substrate concentrations. For instance, strain G1 exhibited a maximum specific growth rate (μmax) of 0.12 h−1 when utilizing 2-BFCA as the sole carbon source .

Case Studies

Case Study: Mixed Culture Degradation

In a controlled study, a mixed culture of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 was used to evaluate the degradation efficiency of 2-BFCA. The study found that:

- The mixed culture achieved complete mineralization within a set timeframe, demonstrating robust degradation capabilities.

- Specific degradation rates were modeled using Haldane-Andrew and Luong-Levenspiel equations, indicating substrate inhibition at higher concentrations .

Table 1: Kinetic Parameters for Mixed Culture Degradation of 2-BFCA

| Model | μmax (h−1) | Ks (mM) |

|---|---|---|

| Monod | 0.12 | 0.15 |

| Haldane-Andrew | 0.28 | 0.72 |

| Luong-Levenspiel | 0.12 | Not applicable |

Therapeutic Potential

Beyond environmental applications, there is emerging interest in the therapeutic potential of compounds like 2-BFCA. Preliminary studies suggest that derivatives of cinnamic acid exhibit various biological activities, including:

- Antimicrobial Properties : Some studies indicate that cinnamic acid derivatives possess significant antibacterial activity against various pathogens.

- Antiplasmodial Activity : Research into harmicines—hybrids combining harmine and cinnamic acid derivatives—has shown promising antiplasmodial effects, suggesting potential applications in treating malaria .

Propriétés

IUPAC Name |

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.